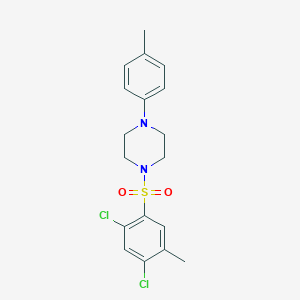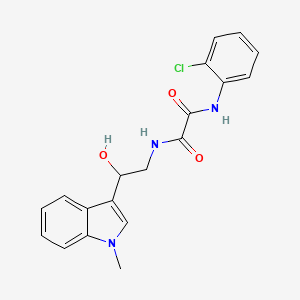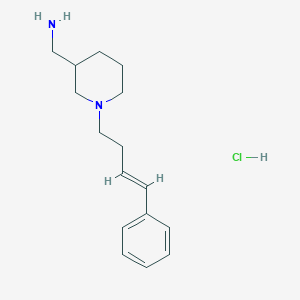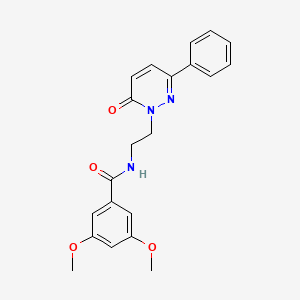
3,5-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the reaction conditions and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity, and stability).Scientific Research Applications
Synthesis and Derivative Compounds
- The synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moiety has been explored through Michael addition reactions and subsequent reactions to form various derivatives, showcasing the compound's versatility in creating complex heterocyclic structures with potential biological activities (Abdallah, Hassaneen, & Abdelhadi, 2009).
Potential Biological Activities
Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and tested for their anti-inflammatory and analgesic properties, indicating the compound's utility in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Research into benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity, demonstrating the compound's relevance in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial and Antioxidant Applications
- Synthesis and evaluation of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains, alongside their photophysical and thermal properties, underscoring the compound's potential in antimicrobial and material science applications (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Anticancer and Enzyme Inhibition
- Targeting cancer stem cells with novel 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones has highlighted the compound's significance in antitumor activity, particularly against colon cancer stem cells, providing insights into cancer treatment strategies (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It also includes precautions to be taken while handling the compound.
Future Directions
This involves speculating on potential future research directions based on the known properties and uses of the compound.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
3,5-dimethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-17-12-16(13-18(14-17)28-2)21(26)22-10-11-24-20(25)9-8-19(23-24)15-6-4-3-5-7-15/h3-9,12-14H,10-11H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFIUCDTAVGMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(methoxymethyl)-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}benzonitrile](/img/structure/B2958933.png)
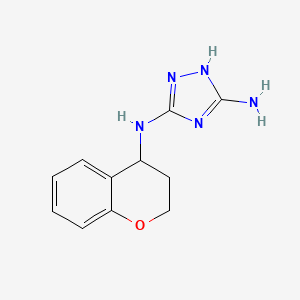
![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2958935.png)
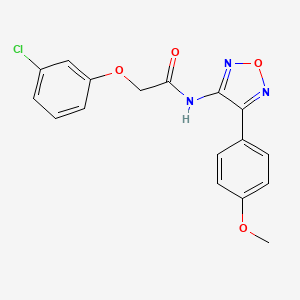
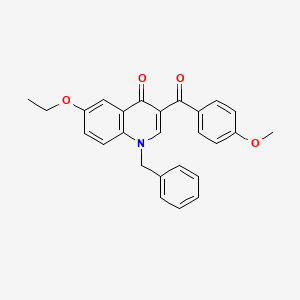
![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)
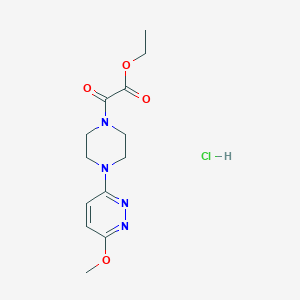
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2958943.png)

